Cas no 394248-45-4 (Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-)

Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- structure
394248-45-4 structure
Product Name:Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-
CAS No:394248-45-4
MF:C46H48O2P2
MW:694.819654464722
MDL:MFCD09753009
CID:299677
PubChem ID:329753364
Update Time:2025-10-19

Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-
    • (R)-(+)-2 2-Bis[DI(3 5-Xylyl)Phosphino]-6 6-Dimethoxy-1 1-Biphenyl .
    • [2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
    • (R)-3',5'-Me2-MeO-BIPHEP
    • Phosphine,[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)-(9CI)
    • (R)-3,5-Xyl-MeOBIPHEP
    • SL-A120-1
    • (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl,min.97%
    • (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
    • DTXSID00459317
    • SY066941
    • (R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
    • (S)-(6,6'-DIMETHOXYBIPHENYL-2,2'-DIYL)BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINE]
    • MFCD09753009
    • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(3,5-dimethylphenyl)phosphine]
    • (R)-(+)-2,2 inverted exclamation mark -Bis[di(3,5-xylyl)phosphino]-6,6 inverted exclamation mark -dimethoxy-1,1 inverted exclamation mark -biphenyl
    • E76890
    • SCHEMBL1224437
    • 362634-22-8
    • AGN-PC-004SVW
    • 3,5-xyl-meo-biphep
    • (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(3,5-dimethylphenyl)phosphine], >=97%, optical purity ee: >=99%
    • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(3,5-dimethylphenyl)phosphine], >=97% (CHN), optical purity ee: >=99%
    • 394248-45-4
    • E76889
    • (R)-(6,6'-Dimethoxybiphenyl-2,2-'-diyl)bis[bis(3,5-dimethylphenyl)phosphine]
    • (S)-(6,6 inverted exclamation mark -Dimethoxy-[1,1 inverted exclamation mark -biphenyl]-2,2 inverted exclamation mark -diyl)bis[bis(3,5-dimethylphenyl)phosphine]
    • IMUHNRWTDUVXOU-UHFFFAOYSA-N
    • SY075188
    • MDL: MFCD09753009
    • Inchi: 1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
    • InChI Key: IMUHNRWTDUVXOU-UHFFFAOYSA-N
    • SMILES: P(C1C=C(C)C=C(C)C=1)(C1C=C(C)C=C(C)C=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=C(C)C=C(C)C=1)C1C=C(C)C=C(C)C=1)OC)OC

Computed Properties

  • Exact Mass: 694.31295476g/mol
  • Monoisotopic Mass: 694.31295476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 9
  • Complexity: 864
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 11.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Not available
  • Stability/Shelf Life: store cold
  • PSA: 45.64000
  • LogP: 9.35440
  • Solubility: Not available

Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- Pricemore >>

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Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:394248-45-4)Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-
Order Number:A1202762
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):283.0/768.0
Email:sales@amadischem.com

Additional information on Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-

Comprehensive Overview of Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- (CAS No. 394248-45-4)

The compound Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- (CAS No. 394248-45-4) is a highly specialized organophosphorus derivative that has garnered significant attention in advanced chemical research. Its unique structural framework, featuring a chiral biphenyl backbone and sterically hindered phosphine groups, makes it a valuable ligand in asymmetric catalysis. Researchers are increasingly exploring its applications in pharmaceutical synthesis and material science, particularly in the development of optically active compounds.

One of the most frequently searched questions regarding this compound revolves around its synthetic methodology and stereoselective properties. The dimethoxybiphenyl core contributes to its rigid conformation, which is critical for achieving high enantioselectivity in catalytic reactions. Recent studies highlight its utility in cross-coupling reactions, where it outperforms traditional ligands due to its electron-rich environment and tunable steric bulk. These attributes align with the growing demand for sustainable chemistry and green synthesis practices.

In the context of drug discovery, CAS No. 394248-45-4 has been investigated as a potential chiral auxiliary for constructing complex molecular architectures. Its bis(3,5-dimethylphenyl)phosphine moieties enhance stability while maintaining reactivity, addressing common challenges in high-throughput screening. Industry experts also emphasize its compatibility with transition-metal catalysts, making it a versatile tool for C-C bond formation and heterocycle synthesis.

From an SEO perspective, users often search for "asymmetric catalysis ligands", "chiral phosphine applications", or "CAS 394248-45-4 synthesis". This compound's relevance to AI-driven molecular design further amplifies its visibility, as computational chemists leverage its predictable coordination behavior to accelerate catalyst optimization. Additionally, its role in renewable energy research, such as photocatalytic systems, aligns with global trends toward carbon-neutral technologies.

Quality control and analytical characterization of Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)- require advanced techniques like HPLC-MS and X-ray crystallography. The compound's high purity grade (>98%) ensures reproducibility in academic and industrial settings. Regulatory compliance with REACH and GMP standards further solidifies its position as a reliable reagent for fine chemical production.

Future directions for this compound include exploring its nanostructured analogs and hybrid materials, where its π-conjugated system could enable breakthroughs in organic electronics. As the scientific community prioritizes atom-efficient processes, CAS No. 394248-45-4 exemplifies how tailored molecular design can address both economic and environmental challenges in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:394248-45-4)Phosphine,1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)-
A1202762
Purity:99%/99%
Quantity:250mg/1g
Price ($):283.0/768.0
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